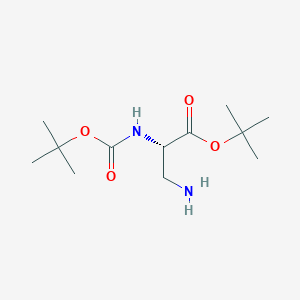

(S)-叔丁基 3-氨基-2-((叔丁氧羰基)氨基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

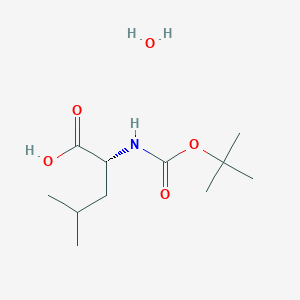

“(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate” is a chemical compound with the CAS number 77215-54-4 .

Physical And Chemical Properties Analysis

This compound has a number of physicochemical properties. It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -7.23 cm/s . The lipophilicity Log Po/w (iLOGP) is 2.72 . The water solubility Log S (ESOL) is -1.51, indicating that it is very soluble .科学研究应用

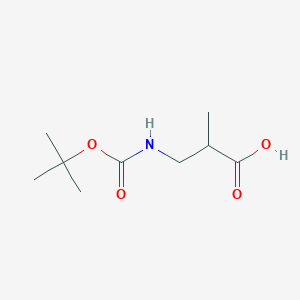

Peptide Synthesis

“Boc-L-dap-otbu” is a derivative of aspartic acid and is often used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis. It prevents unwanted side reactions from occurring during the synthesis process .

Ergogenic Supplements

Amino acids and their derivatives, such as “Boc-L-dap-otbu”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Drug Development

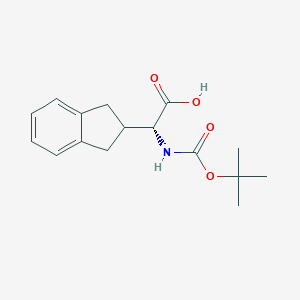

Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis, which involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields, is the method of choice for the synthesis of these molecules in both research and industrial settings .

Green Chemistry

In the field of green chemistry, efforts are being made to replace hazardous solvents currently used in solid-phase peptide synthesis (SPPS) with greener alternatives . “Boc-L-dap-otbu” and similar compounds play a crucial role in these processes .

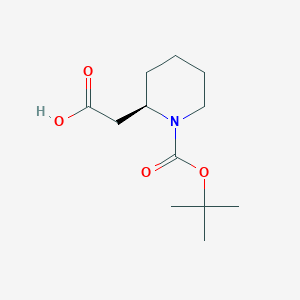

Material Science

“Boc-L-dap-otbu” and similar compounds are used in material science, particularly in the development of new polymers .

Analytical Chemistry

“Boc-L-dap-otbu” can be used as a reference compound in analytical chemistry, particularly in techniques such as chromatography .

作用机制

Target of Action

It is known that this compound is a derivative of alanine , an amino acid that plays a crucial role in protein synthesis and other metabolic processes.

Mode of Action

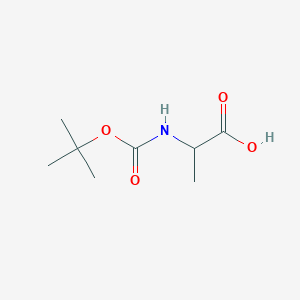

The compound (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is a Boc-protected amino acid . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This protection mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride . The Boc group is stable towards most nucleophiles and bases .

Pharmacokinetics

It is soluble in methanol , which suggests it may have good bioavailability.

Action Environment

It is recommended to store the compound at 2-8°c , suggesting that temperature can affect its stability.

属性

IUPAC Name |

tert-butyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMUCDWKBWSQKO-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate | |

CAS RN |

77215-54-4 |

Source

|

| Record name | 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077215544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE 1,1-DIMETHYLETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6PS84MV73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。